molecular formula C18H22N2O4S B12638500 Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

Cat. No.: B12638500
M. Wt: 362.4 g/mol
InChI Key: ZYBAEZUJWJLRES-UHFFFAOYSA-N
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Description

Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by:

  • Position 5: A 3-methylphenyl group, contributing aromatic and hydrophobic properties.
  • Position 4: A methyl ester, enhancing solubility in polar aprotic solvents.
  • Position 2: A [(2-methylpropan-2-yl)oxycarbonylamino]methyl (Boc-protected aminomethyl) group, which serves as a protective moiety for amines, improving stability during synthesis .

Its Boc group may facilitate controlled deprotection for targeted bioactivity, while the methyl ester allows for further derivatization .

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H22N2O4S/c1-11-7-6-8-12(9-11)15-14(16(21)23-5)20-13(25-15)10-19-17(22)24-18(2,3)4/h6-9H,10H2,1-5H3,(H,19,22)

InChI Key

ZYBAEZUJWJLRES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(S2)CNC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Carbamate Formation: The carbamate moiety is formed by reacting the amine group with an isocyanate or chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions can target the carbamate moiety or the thiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and carbamate moiety are key functional groups that contribute to its activity by forming hydrogen bonds or other interactions with target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s functional groups are compared to structurally related thiazoles (Table 1):

Compound Name Substituents (Thiazole Positions) Key Properties Source
Target Compound 5: 3-methylphenyl; 4: methyl ester; 2: Boc-aminomethyl Enhanced stability (Boc group), moderate lipophilicity
Ethyl 2-[(2-Methylphenyl)Amino]-4-(Trifluoromethyl)-1,3-Thiazole-5-Carboxylate (CAS 918793-30-3) 5: ethyl ester; 4: trifluoromethyl; 2: 2-methylphenylamino Increased electron-withdrawing effects (CF₃), higher metabolic stability
5-Methyl-2-[4-(Trifluoromethyl)Phenyl]-1,3-Thiazole-Mide 5: methyl; 2: 4-(trifluoromethyl)phenyl Strong hydrophobicity, potential CNS penetration due to CF₃
Ethyl 2-(2-(4-(Allyloxy)Phenyl)-3-(4-Butoxybenzoyl)-4-Hydroxy-5-Oxo-2,5-Dihydro-1H-Pyrrol-1-yl)-4-Methylthiazole-5-Carboxylate 5: ethyl ester; 2: pyrrole-benzoyl complex Steric hindrance, reduced solubility in aqueous media

Key Observations :

  • Electron Effects : The trifluoromethyl group in CAS 918793-30-3 enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the target compound’s methylphenyl .
  • Solubility : The Boc group in the target compound improves solubility in organic solvents (e.g., THF, DCM) relative to the pyrrole-benzoyl analogue in , which is less polar .
  • Synthetic Flexibility : The methyl ester at position 4 allows easier hydrolysis to carboxylic acids than ethyl esters, enabling downstream modifications .

Biological Activity

Methyl 5-(3-methylphenyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of its biological activity.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a thiazole ring, a carboxylate group, and an amine component. Its molecular formula is C15H20N2O3SC_{15}H_{20}N_2O_3S, with a molecular weight of approximately 320.4 g/mol. The structural features contribute to its interaction with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. It may inhibit specific proteases or kinases involved in cellular signaling pathways.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Anti-inflammatory Activity : There is evidence suggesting that thiazole derivatives exhibit anti-inflammatory properties, possibly through the inhibition of inflammatory cytokines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of cancer-related enzymes
Apoptosis InductionIncreased apoptosis in cancer cell lines
Anti-inflammatoryReduced levels of inflammatory markers

Case Studies and Research Findings

  • Cancer Research : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer). The mechanism was linked to the compound's ability to induce apoptosis via the mitochondrial pathway, leading to the release of cytochrome c and activation of caspases .
  • Inflammation Models : In animal models of inflammation, this compound showed a marked reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent. The study suggested that this effect may be mediated through the downregulation of NF-kB signaling pathways.
  • Neuroprotective Effects : Preliminary research also suggests neuroprotective properties, with the compound exhibiting protective effects against oxidative stress-induced neuronal cell death in vitro. This finding opens avenues for further exploration in neurodegenerative disease contexts .

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